A Senior Application Scientist's Guide to 3-Bromoprop-2-yn-1-ol: Properties, Reactivity, and Synthetic Utility
A Senior Application Scientist's Guide to 3-Bromoprop-2-yn-1-ol: Properties, Reactivity, and Synthetic Utility
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the efficiency of constructing complex molecular architectures is paramount. Success often hinges on the strategic use of versatile, multi-functional building blocks. 3-Bromoprop-2-yn-1-ol, also known as bromopropargyl alcohol, stands out as an exemplary reagent in this class.[1] Its compact C3 framework is densely functionalized with three distinct, orthogonally reactive sites: a primary alcohol, a terminal alkyne, and a propargylic bromide. This trifecta of functionality allows for a highly controlled, stepwise elaboration of the molecular scaffold, making it an invaluable precursor in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]
This guide provides an in-depth exploration of the chemical properties and reactivity of 3-Bromoprop-2-yn-1-ol from the perspective of a field-experienced application scientist. We will move beyond simple data recitation to explain the causality behind its reactivity, offer validated protocols for its use, and provide a framework for leveraging its unique characteristics in complex synthetic challenges.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective application. These data are critical for reaction monitoring, quality control, and purification.
Physical and Chemical Properties
The properties of 3-Bromoprop-2-yn-1-ol are summarized in the table below. It is a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[4]
| Property | Value | Source |
| Molecular Formula | C₃H₃BrO | [2][3][4] |
| Molecular Weight | 134.96 g/mol | [2][3][4] |
| CAS Number | 2060-25-5 | [2][3] |
| IUPAC Name | 3-bromoprop-2-yn-1-ol | [4] |
| Appearance | Data not consistently available; often a liquid | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Spectroscopic Signature
The spectroscopic data provides a definitive fingerprint for the molecule, confirming its structure and purity.
| Spectroscopy | Feature | Expected Range / Shift (ppm) | Interpretation |
| ¹H NMR | -CH₂- (Methylene protons) | ~4.3 ppm | Protons adjacent to the hydroxyl group and the alkyne. |
| -OH (Hydroxyl proton) | Variable | A broad singlet, position is concentration and solvent dependent. | |
| ¹³C NMR | -C H₂OH | ~51 ppm | The sp³ hybridized carbon attached to the oxygen. |
| -C≡C -Br | ~40 ppm | The sp hybridized carbon bearing the bromine atom. | |
| -C ≡C-Br | ~75 ppm | The sp hybridized carbon adjacent to the methylene group. | |
| Infrared (IR) | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of the hydroxyl group.[2] |
| C≡C Stretch | 2100-2260 cm⁻¹ (weak) | The alkyne triple bond stretch.[2] | |
| C-O Stretch | 1000-1260 cm⁻¹ (strong) | The stretch of the primary alcohol C-O bond.[2] |
Synthesis of 3-Bromoprop-2-yn-1-ol: A Validated Protocol
The most common and reliable synthesis involves the electrophilic bromination of propargyl alcohol. The choice of brominating agent and catalyst is critical for achieving high selectivity and yield. While elemental bromine can be used, it often leads to dibrominated byproducts. A superior method utilizes N-Bromosuccinimide (NBS) as the bromine source, with a catalytic amount of silver(I) nitrate.
Causality of Reagent Choice:
-
NBS: Provides a controlled, slow release of electrophilic bromine, minimizing over-bromination.
-
Silver(I) Nitrate (AgNO₃): Acts as a Lewis acid catalyst. The silver ion coordinates to the alkyne, increasing its susceptibility to electrophilic attack by the bromine from NBS. This activation is key to driving the reaction efficiently under mild conditions.
Experimental Workflow: Synthesis via Catalytic Bromination
Caption: Workflow for the synthesis of 3-Bromoprop-2-yn-1-ol.
Detailed Synthesis Protocol
This protocol is adapted from a procedure for a similar substrate and represents a standard method.[5]
-
Reaction Setup: In a round-bottomed flask protected from light, dissolve propargyl alcohol (1.0 equiv) in acetone. Add N-Bromosuccinimide (1.1 equiv) to the solution.
-
Initiation: Add silver(I) nitrate (0.1 equiv) in one portion. The mixture will likely become cloudy.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the propargyl alcohol spot is consumed (typically 30-60 minutes).
-
Work-up: Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.
-
Extraction: Dilute with an organic solvent like diethyl ether and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to yield pure 3-Bromoprop-2-yn-1-ol.
Core Reactivity: A Hub for Molecular Elaboration
The synthetic power of 3-Bromoprop-2-yn-1-ol stems from the distinct reactivity of its three functional groups.
Nucleophilic Substitution at the Propargylic Position
The bromine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack, typically via an Sₙ2 mechanism.[2][6] This reaction is a robust method for introducing a wide array of functionalities.
Nu:⁻ + Br-C≡C-CH₂OH → Nu-C≡C-CH₂OH + Br⁻
-
Causality: The Sₙ2 pathway is favored due to the unhindered nature of the primary carbon center. The reaction proceeds with an inversion of stereochemistry, although this is not relevant for this achiral substrate.
-
Common Nucleophiles: A diverse range of nucleophiles can be employed, including amines, thiols, azides, and the conjugate bases of alcohols and phenols.[7] This versatility is foundational to its use in building complex molecules.
Palladium-Catalyzed Sonogashira Coupling
The bromoalkyne motif is a classic electrophile for one of the most powerful C-C bond-forming reactions in organic synthesis: the Sonogashira coupling.[2] This reaction couples the bromoalkyne with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9][10]
Key Roles of Catalysts and Reagents:
-
Palladium(0) Catalyst: The active catalyst that undergoes oxidative addition into the C-Br bond.
-
Copper(I) Iodide: Acts as a co-catalyst to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step.[11]
-
Amine Base (e.g., Et₃N, DIPEA): Serves two purposes: it deprotonates the terminal alkyne to form the nucleophilic acetylide and neutralizes the HBr generated during the reaction.[10][11]
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of 3-Bromoprop-2-yn-1-ol with Phenylacetylene
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 equiv) and copper(I) iodide (CuI) (0.02 equiv).
-
Reagent Addition: Add 3-Bromoprop-2-yn-1-ol (1.0 equiv) and a suitable solvent (e.g., THF or DMF).
-
Base and Nucleophile: Add triethylamine (2.1 equiv) followed by the dropwise addition of phenylacetylene (1.2 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours, which can be confirmed by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting diyne alcohol by column chromatography.
Reactions of the Hydroxyl Group
The primary alcohol can undergo standard transformations, such as:
-
Oxidation: Mild oxidation (e.g., with MnO₂ or Dess-Martin periodinane) will yield the corresponding aldehyde, 3-bromoprop-2-ynal, a potent Michael acceptor.
-
Protection: The hydroxyl group can be protected with common protecting groups (e.g., silyl ethers like TBDMS or TBS, or as a tetrahydropyranyl (THP) ether) to allow for selective reaction at the bromoalkyne moiety.
Safety and Handling
As a research chemical, 3-Bromoprop-2-yn-1-ol requires careful handling.[2]
-
GHS Hazards: It is classified as a combustible liquid, harmful if swallowed, and causes skin and serious eye damage/irritation.[4] It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[12]
Conclusion
3-Bromoprop-2-yn-1-ol is a quintessential example of a high-value synthetic building block. Its well-defined and predictable reactivity allows chemists to perform sequential, high-yielding transformations, including nucleophilic substitutions and palladium-catalyzed cross-couplings. By understanding the underlying principles of its reactivity and employing validated protocols, researchers in drug development and materials science can effectively harness its potential to accelerate the synthesis of novel and complex molecular targets.
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Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
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(1R)-1-(3-bromophenyl)prop-2-yn-1-ol | C9H7BrO | CID 129371326 - PubChem, National Center for Biotechnology Information. (URL: [Link])
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(7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane - Organic Syntheses Procedure. (URL: [Link])
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7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. (URL: [Link])
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